molecular formula C9H20ClNO2S B6215885 4-amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2742657-46-9

4-amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B6215885
CAS No.: 2742657-46-9
M. Wt: 241.8
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Description

4-amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiane ring substituted with amino and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride typically involves the reduction amination of the corresponding ketone. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, focusing on cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the thiane ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiane ring.

Scientific Research Applications

4-amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, depending on its structure and the functional groups present. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,2,6,6-tetramethylpiperidine: This compound has a similar structure but lacks the thiane ring.

    2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known radical used in oxidation reactions.

Uniqueness

4-amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride is unique due to the presence of both the thiane ring and the amino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2742657-46-9

Molecular Formula

C9H20ClNO2S

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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